Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride
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Overview
Description
Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride is a chemical compound with the molecular formula C₆H₅N₃O·HCl It is a derivative of benzo[c][1,2,5]oxadiazole, featuring an amine group at the 5-position and a hydrochloride counterion
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminobenzonitrile with nitrous acid, followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient routes such as the use of transition metal catalysts to improve yield and purity. The reaction conditions typically include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the benzene ring can lead to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced amines.
Substitution products: A wide range of substituted benzo[c][1,2,5]oxadiazoles.
Mechanism of Action
Target of Action
Similar compounds have been reported to target tumor hypoxia . Hypoxia is a common characteristic of tumor cells that aids in cancer metastasis by promoting angiogenesis, cancer cell division, and cell survival .
Mode of Action
It’s worth noting that similar compounds have been designed to act as anticancer agents targeting tumor hypoxia .
Biochemical Pathways
Related compounds have been associated with the hypoxia pathway, which plays a crucial role in cancer progression .
Result of Action
Similar compounds have been reported to have anticancer potential, targeting tumor hypoxia .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole
Benzofurazan
2,1,3-benzoxadiazole
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Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICGADCJLPABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-47-6 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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